![molecular formula C19H21FN4O B11153844 N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11153844.png)
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the fusion of pyrazole and pyridine rings. One common method starts with the preparation of 1,3-dimethyl-1H-pyrazole-5-amine, which is then reacted with 4-fluorobenzyl chloride under basic conditions to form the intermediate . This intermediate undergoes cyclization with 2,6-dichloropyridine in the presence of a base to yield the desired pyrazolopyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Catalysts such as palladium or copper may be employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation and differentiation of cells, and their continuous activation can lead to cancer . By binding to the ATP pocket of TRKs, N4-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide inhibits their kinase activity, thereby preventing downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activity.
1H-Pyrazolo[3,4-b]quinolines: These compounds have shown potent anticancer activity and are structurally related.
Uniqueness
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for TRKs compared to other pyrazolopyridine derivatives .
Biological Activity
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C17H20FN5O
- Molecular Weight: 327.37 g/mol
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities primarily through their interaction with various biological targets. The specific mechanisms for this compound include:
- Inhibition of Kinases: This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression. In vitro studies demonstrated that it acts as a selective FGFR kinase inhibitor, leading to reduced cell proliferation in FGFR-dependent cancer cell lines .
- Antitumor Activity: In vivo studies using xenograft models have reported significant antitumor efficacy. For instance, in a study involving FGFR1-driven H1581 xenografts, administration of the compound resulted in notable tumor regression .
Biological Activity Profile
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antitumor Efficacy:
- Antimycobacterial Activity:
- Neuroprotective Effects:
Properties
Molecular Formula |
C19H21FN4O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21FN4O/c1-11(2)16-9-15(17-12(3)23-24(4)18(17)22-16)19(25)21-10-13-5-7-14(20)8-6-13/h5-9,11H,10H2,1-4H3,(H,21,25) |
InChI Key |
VWJAGSHWOACDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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